2-Bromo-6-phenyl-cycloheptanone
Description
2-Bromo-6-phenyl-cycloheptanone is a bicyclic organic compound featuring a seven-membered cycloheptanone ring substituted with a bromine atom at the 2-position and a phenyl group at the 6-position. The bromine atom enhances its reactivity in substitution reactions, while the phenyl group contributes to steric and electronic effects, influencing its conformational stability and interaction with other molecules.
Properties
Molecular Formula |
C13H15BrO |
|---|---|
Molecular Weight |
267.16 g/mol |
IUPAC Name |
2-bromo-6-phenylcycloheptan-1-one |
InChI |
InChI=1S/C13H15BrO/c14-12-8-4-7-11(9-13(12)15)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2 |
InChI Key |
CERICSCKCBQTGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C(C1)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence highlights structural and synthetic parallels with halogenated aromatic compounds. Below is a detailed analysis based on available data and methodologies:
Structural Analogues: Halogen-Substituted Cyclic Ketones
While 2-Bromo-6-phenyl-cycloheptanone lacks reported crystallographic data, compounds like 2-Bromo-4-chloro-6-[(E)-(2-chloro-phenyl)iminomethyl]phenol () offer insights. Key structural differences include:
- Functional Groups: The title compound is a cycloheptanone, whereas the analogue in is a phenolic Schiff base. The ketone group in cycloheptanone confers distinct reactivity (e.g., nucleophilic additions) compared to the imine and phenol groups in the Schiff base.
- Halogen Effects : Bromine in the title compound may induce greater steric hindrance and electron-withdrawing effects compared to chlorine in the Schiff base. This impacts bond lengths and intermolecular interactions.
Crystallographic and Computational Insights
Crystallographic tools like SHELX () are critical for structural comparisons. For example:
- Bond Lengths and Angles : In the Schiff base analogue (), mean σ(C–C) = 0.005 Å, with an R factor of 0.032, indicating high precision. Similar methodologies could be applied to determine the title compound’s geometry.
- Data-to-Parameter Ratios: reports a ratio of 14.0, suggesting robust structural refinement. Achieving comparable ratios for this compound would require high-quality diffraction data.
Data Table: Key Parameters of Analogous Compounds
Research Findings and Limitations
- Reactivity : The bromine in the title compound likely facilitates nucleophilic substitutions, whereas the Schiff base analogue undergoes tautomerism and coordination chemistry.
- Structural Stability: The cycloheptanone ring may exhibit chair-like or boat-like conformations, contrasting with the planar aromatic system of the Schiff base.
- Gaps in Data: Direct experimental data for this compound are absent in the provided evidence. Future studies should employ SHELX-based refinements () or spectroscopic analyses (e.g., NMR, XRD) to resolve its structure and properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
